molecular formula C16H15F3N2O3 B6981291 N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]-1,3-oxazole-5-carboxamide

N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]-1,3-oxazole-5-carboxamide

Cat. No.: B6981291
M. Wt: 340.30 g/mol
InChI Key: HNIODUNLKYSSDY-UHFFFAOYSA-N
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Description

N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]-1,3-oxazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethoxyphenyl group, a cyclobutylmethyl group, and an oxazole carboxamide moiety, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c17-16(18,19)24-12-4-1-3-11(7-12)15(5-2-6-15)9-21-14(22)13-8-20-10-23-13/h1,3-4,7-8,10H,2,5-6,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIODUNLKYSSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=CN=CO2)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]-1,3-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutylmethyl Intermediate: The cyclobutylmethyl group can be introduced through a cycloaddition reaction involving a suitable diene and dienophile under controlled conditions.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the coupling of the trifluoromethoxyphenyl group to the cyclobutylmethyl intermediate using a palladium-catalyzed cross-coupling reaction.

    Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or a nitrile, under acidic or basic conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides, typically under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]-1,3-oxazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Material Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings, with specific functional properties.

    Biological Research: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules, serving as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

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